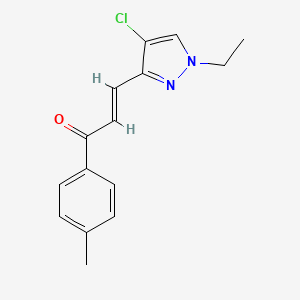
(2E)-3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control of reaction conditions
- Advanced purification techniques such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield epoxides or hydroxylated derivatives.
- Reduction may produce saturated ketones or alcohols.
- Substitution may result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its effects on various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Induction of apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(4-CHLORO-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
- (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-BUTEN-1-ONE
Uniqueness
The presence of the ethyl group on the pyrazole ring and the chlorinated phenyl group distinguishes (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE from similar compounds. These structural features may contribute to its unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H15ClN2O |
|---|---|
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
(E)-3-(4-chloro-1-ethylpyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15ClN2O/c1-3-18-10-13(16)14(17-18)8-9-15(19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3/b9-8+ |
InChI-Schlüssel |
CHAZEMPFEIPYBX-CMDGGOBGSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)/C=C/C(=O)C2=CC=C(C=C2)C)Cl |
Kanonische SMILES |
CCN1C=C(C(=N1)C=CC(=O)C2=CC=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















